(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VHL ligand 7 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by recruiting substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VHL ligand 7 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of VHL ligand 7 involves multiple synthetic steps. One common approach includes the use of L-hydroxyproline as a starting material. The key steps involve the protection of the benzylic amine, followed by C-H arylation of a thiazole ring . The final product is obtained through a series of coupling, deprotection, and amidation reactions . The overall yield of the synthesis can be optimized by using specific catalysts and reaction conditions, such as palladium acetate or Pd-PEPPSI-IPr .
Industrial Production Methods: Industrial production of VHL ligand 7 typically involves scaling up the laboratory synthesis methods. Researchers have reported successful preparation of VHL ligand 7 in multigram quantities using a unified five-step route . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: VHL ligand 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of covalent bonds with target proteins through sulfonyl fluoride moieties . This covalent binding enhances the stability and efficacy of the ligand in inducing targeted protein degradation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of VHL ligand 7 include palladium catalysts, protecting groups for amines, and coupling agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of VHL ligand 7 are typically the desired PROTAC molecules, which consist of the VHL ligand linked to another ligand targeting a protein of interest . These PROTACs are designed to induce the degradation of specific proteins within cells .
Scientific Research Applications
VHL ligand 7 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein function and degradation . In biology and medicine, VHL ligand 7-based PROTACs are employed to target and degrade disease-related proteins, offering potential therapeutic benefits . Additionally, VHL ligand 7 is used in the development of novel chemical tools for investigating the ubiquitin-proteasome system and protein-protein interactions .
Mechanism of Action
The mechanism of action of VHL ligand 7 involves its binding to the VHL protein, which is part of the Cullin RING E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . The molecular targets of VHL ligand 7 include hypoxia-inducible factors and other proteins involved in cellular responses to hypoxia . The pathways involved in this process are crucial for maintaining cellular homeostasis and regulating protein levels within cells .
Comparison with Similar Compounds
VHL ligand 7 is unique compared to other similar compounds due to its high binding affinity and specificity for the VHL protein . Similar compounds include other VHL ligands used in PROTACs, such as VH032 and Me-VH032 . These compounds share structural similarities but differ in their binding affinities and chemical properties . VHL ligand 7 stands out for its ability to form covalent bonds with target proteins, enhancing its stability and efficacy in inducing protein degradation .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHKPQUMUDIQJ-ZFGGDYGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.